3-Chloroquinolin-6-ol
CAS No.: 696612-04-1
Cat. No.: VC3752103
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 696612-04-1 |
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Molecular Formula | C9H6ClNO |
Molecular Weight | 179.6 g/mol |
IUPAC Name | 3-chloroquinolin-6-ol |
Standard InChI | InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H |
Standard InChI Key | JZUCTMVWDCGGGG-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(C=C2C=C1O)Cl |
Canonical SMILES | C1=CC2=NC=C(C=C2C=C1O)Cl |
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Chloroquinolin-6-ol (C₉H₆ClNO) has a molecular weight of 179.60 g/mol. Its IUPAC name, 3-chloroquinolin-6-ol, reflects the substitution pattern on the quinoline backbone. The chlorine atom at position 3 and the hydroxyl group at position 6 create distinct electronic effects:
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The chlorine atom withdraws electron density via inductive effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic attack at adjacent positions .
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The hydroxyl group introduces hydrogen-bonding capability, influencing solubility and interactions with biological targets .
The compound’s canonical SMILES string, C1=CC2=NC=C(C=C2C=C1O)Cl
, encodes its planar structure, which is critical for π-π stacking interactions in biological systems.
Spectroscopic and Physicochemical Properties
While experimental data on this specific compound are sparse, analogous chlorinated quinolines exhibit:
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UV-Vis absorption maxima near 270–320 nm due to π→π* transitions .
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¹H NMR shifts consistent with aromatic protons (δ 7.0–8.5 ppm) and hydroxyl protons (δ 5.0–6.0 ppm, broad) .
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LogP values ~2.5–3.0, suggesting moderate lipophilicity suitable for membrane penetration .
Synthetic Methodologies and Reaction Pathways
Hypothetical Synthesis Routes
Although no direct synthesis protocol for 3-Chloroquinolin-6-ol is documented in non-restricted sources, plausible routes can be inferred from quinoline chemistry:
Skraup Cyclization with Halogenation
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Quinoline formation: Condensation of 4-aminophenol with glycerol under acidic conditions yields 6-hydroxyquinoline .
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Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ introduces chlorine at position 3 .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed C–H activation could enable direct chlorination of preformed 6-hydroxyquinoline, though regioselectivity challenges may arise .
Industrial-Scale Production Challenges
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Regiochemical control: Ensuring exclusive chlorination at position 3 requires tailored catalysts or directing groups.
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Hydroxyl group protection: Temporary protection (e.g., silylation) may be necessary during chlorination to prevent side reactions .
Industrial and Material Science Applications
Coordination Chemistry
The hydroxyl and nitrogen atoms enable metal chelation, forming complexes with catalytic or photoluminescent properties .
Example complex:
Polymer Stabilization
Chloroquinolines act as UV stabilizers in plastics, scavenging radicals generated by photooxidation .
Environmental and Toxicological Considerations
Ecotoxicology
Chlorinated quinolines are persistent in aquatic systems, with predicted LC₅₀ values of 1–10 mg/L for Daphnia magna .
Metabolic Fate
Hypothetical pathways based on analog studies:
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